molecular formula C9H16O3 B2653410 3-(3-Hydroxycyclohexyl)propanoic acid CAS No. 1554835-33-4

3-(3-Hydroxycyclohexyl)propanoic acid

Cat. No.: B2653410
CAS No.: 1554835-33-4
M. Wt: 172.224
InChI Key: XTYKCEQADKYNFK-UHFFFAOYSA-N
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Description

3-(3-Hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H16O3 It is characterized by a cyclohexane ring substituted with a hydroxy group at the third position and a propanoic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxycyclohexyl)propanoic acid typically involves the following steps:

    Cyclohexanone to 3-Hydroxycyclohexanone: Cyclohexanone is subjected to a hydroxylation reaction using appropriate oxidizing agents such as hydrogen peroxide in the presence of a catalyst to yield 3-hydroxycyclohexanone.

    3-Hydroxycyclohexanone to this compound: The 3-hydroxycyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(3-hydroxycyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxycyclohexyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Major Products

    Oxidation: 3-Oxocyclohexylpropanoic acid.

    Reduction: 3-(3-Hydroxycyclohexyl)propanol.

    Esterification: 3-(3-Hydroxycyclohexyl)propanoate esters.

Scientific Research Applications

3-(3-Hydroxycyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in metabolic pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclohexanone: Similar structure but lacks the propanoic acid group.

    Cyclohexane-1,3-diol: Contains two hydroxy groups but no propanoic acid group.

    3-(3-Oxocyclohexyl)propanoic acid: An oxidized form of 3-(3-Hydroxycyclohexyl)propanoic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a propanoic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-hydroxycyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKCEQADKYNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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